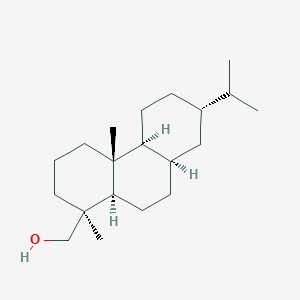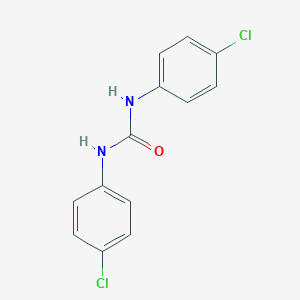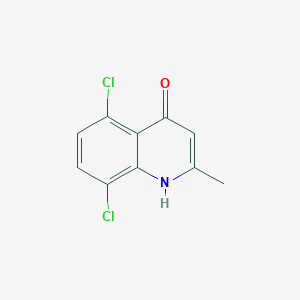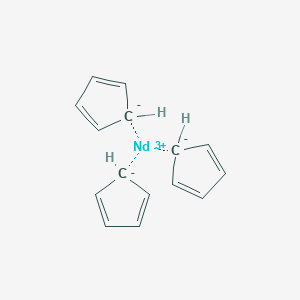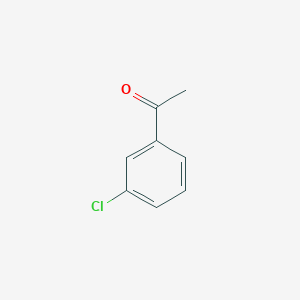
3'-Chloroacetophenone
Overview
Description
3’-Chloroacetophenone, also known as 1-(3-chlorophenyl)ethanone, is an organic compound with the molecular formula C8H7ClO. It is a substituted acetophenone where a chlorine atom is attached to the meta position of the phenyl ring. This compound is known for its use as a building block in organic synthesis and has applications in various fields, including chemistry and industry .
Mechanism of Action
Target of Action
3’-Chloroacetophenone, also known as CN, is primarily used in the field of law enforcement and riot control . The compound’s primary targets are the eyes, nose, and respiratory system . It acts as an irritant, causing inflammation and irritation in these areas, leading to temporary incapacitation .
Mode of Action
It is thought to act as an sn2-alkylating agent, reacting readily with nucleophilic sites . Important targets include thiol and sulfhydryl groups of enzymes, including lactic dehydrogenase, glutamic dehydrogenase, and pyruvic decarboxylase .
Biochemical Pathways
It is known that the compound’s action leads to irritation and inflammation of the eyes, nose, and respiratory system . This results in a range of symptoms, including blepharospasm, photophobia, conjunctivitis, periorbital edema, and respiratory distress .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 227-229 °c and a density of 1191 g/mL at 25 °C .
Result of Action
The primary result of 3’-Chloroacetophenone’s action is the temporary incapacitation of individuals exposed to it. This is achieved through the irritation and inflammation of the eyes, nose, and respiratory system, leading to symptoms such as blepharospasm, photophobia, conjunctivitis, periorbital edema, and respiratory distress .
Action Environment
The efficacy and stability of 3’-Chloroacetophenone can be influenced by various environmental factors. For instance, the compound’s irritant effects can be minimized by rapid evacuation from sites of exposure and appropriate supportive care . .
Biochemical Analysis
Biochemical Properties
It has been reported that a strain of Saccharomyces cerevisiae demonstrated activity on the reduction of 3’-chloroacetophenone This suggests that 3’-Chloroacetophenone may interact with certain enzymes and proteins within this yeast species
Cellular Effects
The cellular effects of 3’-Chloroacetophenone are not well-documented. It has been suggested that Acetobacter sp. CCTCC M209061, a bacterium, can catalyze carbonyl compounds to chiral alcohols This suggests that 3’-Chloroacetophenone may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound is thermally stable and is the only tear agent that is distillable at ambient conditions This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is thermally stable , suggesting that it may have a degree of stability over time
Metabolic Pathways
It is known that the compound is a substituted acetophenone , suggesting that it may be involved in certain metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Chloroacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst . Another method includes the chlorination of acetophenone vapor .
Industrial Production Methods: In industrial settings, the production of 3’-Chloroacetophenone typically involves the chlorination of acetophenone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3’-Chloroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium cyanide are commonly used for substitution reactions.
Major Products Formed:
Oxidation: 3’-Chlorobenzoic acid.
Reduction: 3’-Chloro-1-phenylethanol.
Substitution: Various substituted acetophenones depending on the nucleophile used
Scientific Research Applications
3’-Chloroacetophenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It has been explored for its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloroacetophenone
- 4-Chloroacetophenone
- 2-Bromoacetophenone
- 4-Bromoacetophenone
Comparison: 3’-Chloroacetophenone is unique due to the position of the chlorine atom on the phenyl ring, which affects its reactivity and the types of reactions it undergoes. Compared to 2-Chloroacetophenone and 4-Chloroacetophenone, the meta position of the chlorine atom in 3’-Chloroacetophenone results in different steric and electronic effects, influencing its chemical behavior .
Properties
IUPAC Name |
1-(3-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJBXKHMMQDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059182 | |
| Record name | Ethanone, 1-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-02-5 | |
| Record name | 1-(3-Chlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(3-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-chloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3'-chloroacetophenone? What about its spectroscopic data?
A1: this compound has the molecular formula C8H7ClO and a molecular weight of 154.60 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, it's important to note that this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These techniques help determine the compound's structure and purity.
Q2: How is this compound used in the synthesis of other compounds?
A2: this compound serves as a valuable starting material in organic synthesis. For instance, it's a key component in the production of dapoxetine, a pharmaceutical compound. [] Additionally, it can undergo reactions like Claisen-Schmidt condensation to form chalcones, a class of compounds with potential biological activity. []
Q3: Can you elaborate on the catalytic properties of ruthenium(II) complexes containing an N-heterocyclic carbene with a primary amine donor in the context of this compound reduction?
A3: Research has explored the use of specific ruthenium(II) complexes as catalysts in the hydrogenation of ketones, including this compound. [] These complexes, containing an N-heterocyclic carbene with a primary amine donor, facilitate the addition of hydrogen to the ketone group, leading to the formation of the corresponding alcohol. Notably, the efficiency of this catalytic process is influenced by factors such as the choice of solvent and the reaction mechanism involved (inner-sphere vs. outer-sphere). []
Q4: How does the structure of this compound influence its reduction by yeast cells?
A4: Studies using Saccharomyces cerevisiae B5 revealed that the position of the chlorine atom on the acetophenone ring significantly impacts the reduction rate. [] Specifically, 2'-chloroacetophenone exhibited the fastest reduction, followed by 2-chloromethylacetophenone, 4'-chloroacetophenone, this compound, and lastly acetophenone. This suggests that both steric hindrance and electronic effects, influenced by the chlorine's position, play a role in the substrate's interaction with the yeast's reductase enzymes. []
Q5: What insights can be gained from studying the reduction of this compound in reverse micellar systems?
A5: Investigating the reduction of this compound in reverse micelles provides valuable information about the reaction kinetics and the impact of the microenvironment. Research has demonstrated that the reduction rate is influenced by factors like the type of surfactant used (anionic or cationic), the amount of water present in the micelles, and the specific ketone being reduced. [, ] These studies highlight the role of the micellar interface as the reaction site and underscore the importance of considering partitioning effects in such systems. [, ]
Q6: Are there any known toxicological concerns associated with this compound?
A6: While the provided abstracts don't explicitly address toxicological data, it's crucial to emphasize that handling any chemical, including this compound, requires appropriate safety measures. Consulting safety data sheets (SDS) and adhering to proper laboratory practices is paramount when working with this compound.
Q7: What are the implications of π-π stacking interactions observed in the crystal structure of this compound derivatives?
A7: The crystal structures of this compound 2,4-dinitrophenylhydrazone and 3-chloroacetophenone 2,4,6-trinitrophenylhydrazone reveal π-π stacking interactions between adjacent molecules. [, ] These interactions, arising from the overlap of aromatic rings, contribute to the molecules' packing arrangement in the solid state and can influence properties like melting point and solubility. Understanding these interactions is relevant for designing and crystallizing similar compounds.
Q8: How does the presence of substituents on the acetophenone ring impact the enantioselectivity of carbonyl reductase from Candida pseudotropicalis?
A8: Studies utilizing carbonyl reductase from Candida pseudotropicalis demonstrated that the enzyme exhibits high enantioselectivity when reducing acetophenone and its derivatives. [] Interestingly, the electronic and steric properties of substituents on the acetophenone ring influence the enzyme's activity and the resulting enantiomeric excess (e.e.) of the alcohol product. [] This highlights the enzyme's sensitivity to substrate structure and its potential for asymmetric synthesis applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


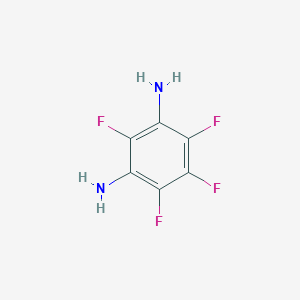
![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
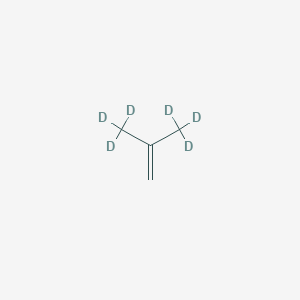
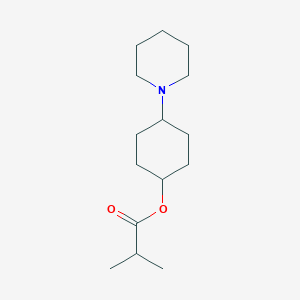
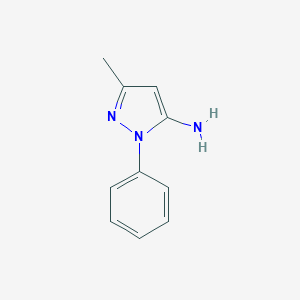
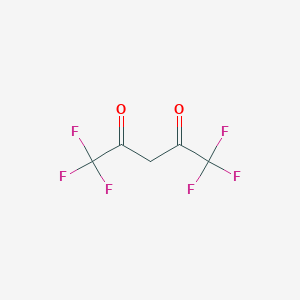
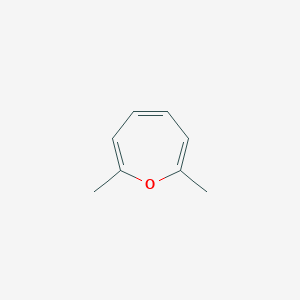
![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)
